Tri-tert-butylborane
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Overview
Description
Tri-tert-butylborane is an organoboron compound with the chemical formula C12H27B. It is a colorless liquid that is commonly used in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Tri-tert-butylborane can be synthesized through several methods. One common synthetic route involves the reaction of boron trichloride with tert-butyl lithium. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.
In industrial production, this compound is often prepared using large-scale reactors and continuous flow processes. These methods allow for the efficient production of the compound with high yields and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of impurities.
Chemical Reactions Analysis
Tri-tert-butylborane undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to boronic acids or boronate esters using oxidizing agents such as hydrogen peroxide or sodium perborate. Reduction reactions involving this compound often result in the formation of boranes or borohydrides, which are useful intermediates in organic synthesis.
Substitution reactions with this compound typically involve the replacement of one or more tert-butyl groups with other functional groups. Common reagents used in these reactions include halogens, alkyl halides, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and reaction conditions used.
Scientific Research Applications
Tri-tert-butylborane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules. The compound’s stability and reactivity make it an ideal choice for various transformations, including cross-coupling reactions and hydroboration.
In biology and medicine, this compound is used as a precursor for the synthesis of boron-containing drugs and diagnostic agents. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in drug discovery and development.
In industry, this compound is used as a catalyst in polymerization reactions and as an additive in the production of high-performance materials. The compound’s unique properties enable the development of advanced materials with improved mechanical and thermal properties.
Mechanism of Action
The mechanism of action of tri-tert-butylborane involves the formation of boron-carbon bonds through various chemical reactions. The compound’s reactivity is primarily due to the presence of the boron atom, which can form stable complexes with other atoms and molecules. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tri-tert-butylborane can be compared with other organoboron compounds, such as triethylborane and triphenylborane. While all these compounds contain boron, they differ in their reactivity and stability. This compound is known for its high stability and reactivity, making it a preferred choice in many applications.
Similar compounds include:
- Triethylborane
- Triphenylborane
- Tri-n-butylborane
Each of these compounds has unique properties that make them suitable for specific applications. This compound stands out due to its balance of stability and reactivity, which allows for versatile use in various fields of research and industry.
Properties
CAS No. |
1113-42-4 |
---|---|
Molecular Formula |
C12H27B |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
tritert-butylborane |
InChI |
InChI=1S/C12H27B/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 |
InChI Key |
HWWBSHOPAPTOMP-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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